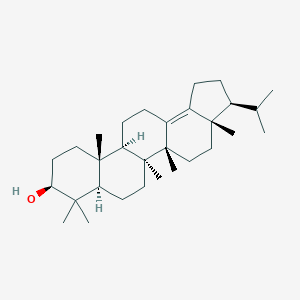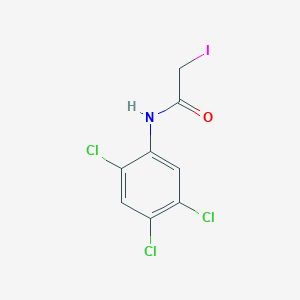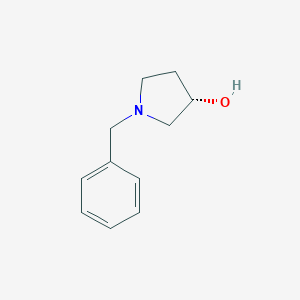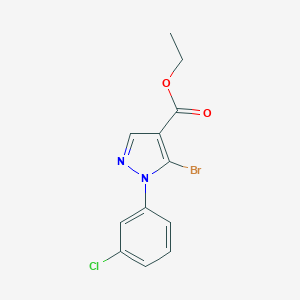
Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate
概要
説明
Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C12H10BrClN2O2 and its molecular weight is 329.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Electrochemical Applications and Ionic Liquids
Research on electrochemical technology with Lewis acidic haloaluminate room-temperature ionic liquids (RTILs) and their mixtures for electroplating and energy storage applications showcases the innovative use of chemical compounds in developing new technologies (Tsuda, Stafford, & Hussey, 2017). This could imply potential electrochemical applications for the compound , given its structural uniqueness.
Organometallic ChemistryThe inorganic and organometallic chemistry of Group 5 metal complexes, including studies on vanadium complexes to model metalloprotein interactions, highlights the diverse applications of pyrazole-based compounds in modeling and understanding biochemical processes (Etienne, 1996). This area might offer insights into potential biochemical or medicinal applications of "Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate."
Heterocyclic Chemistry
The chemistry of dicyanomethylene derivatives in synthesizing heterocyclic compounds indicates the importance of pyrazole derivatives in creating various heterocycles with applications in dyes and pharmaceuticals (Gomaa & Ali, 2020). This suggests potential synthetic routes and applications for the compound in creating new materials or drugs.
Polysaccharide Interactions
Studies on ionic liquids as solvents for cellulose and their use in cellulose modification, including acylation and silylation, point towards the potential for using specific chemical compounds to alter the properties of biopolymers for various applications (Heinze et al., 2008). This could hint at the utility of "this compound" in materials science or biotechnology.
Antioxidant Properties
Research on isoxazolone derivatives for their significant biological and medicinal properties, including their role as intermediates in synthesizing heterocycles, could relate to the exploration of biological activities of pyrazole derivatives (Laroum, Boulcina, Bensouici, & Debache, 2019). This area might offer a basis for investigating the biological or antioxidant properties of the compound .
Safety and Hazards
Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate is classified as a hazardous substance. It is associated with various hazard statements, including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a well-ventilated place .
将来の方向性
The future directions for research on Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate and similar compounds could involve further exploration of their synthesis, chemical reactivity, and biological activity. Given the potential biological activities of pyrazole derivatives, there may be interest in investigating the potential of this compound as a therapeutic agent . Additionally, further studies could explore the compound’s physical and chemical properties, as well as its safety and environmental impact.
作用機序
Target of Action
It’s worth noting that many bioactive aromatic compounds containing the indole nucleus have been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives, which share a similar structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with cellular targets leading to diverse biological effects.
Biochemical Pathways
Indole derivatives have been found to interact with a variety of biochemical pathways, influencing a broad range of biological activities .
Result of Action
Indole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
特性
IUPAC Name |
ethyl 5-bromo-1-(3-chlorophenyl)pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrClN2O2/c1-2-18-12(17)10-7-15-16(11(10)13)9-5-3-4-8(14)6-9/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOCBKBMHHLOLPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC(=CC=C2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377229 | |
| Record name | Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110821-39-1 | |
| Record name | Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



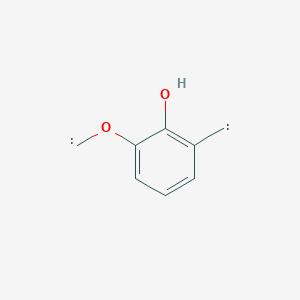

![6-chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione](/img/structure/B8653.png)
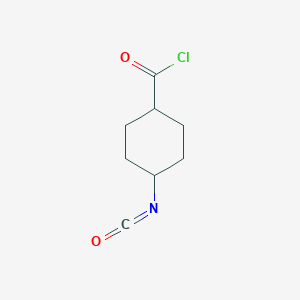

![(4H-Benzo[d][1,3]thiazin-2-yl)-o-tolyl-amine](/img/structure/B8658.png)

